1-Benzyl-4-nitro-1H-pyrazole 1-Benzyl-4-nitro-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 88095-61-8
VCID: VC2325838
InChI: InChI=1S/C10H9N3O2/c14-13(15)10-6-11-12(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2
SMILES: C1=CC=C(C=C1)CN2C=C(C=N2)[N+](=O)[O-]
Molecular Formula: C10H9N3O2
Molecular Weight: 203.2 g/mol

1-Benzyl-4-nitro-1H-pyrazole

CAS No.: 88095-61-8

Cat. No.: VC2325838

Molecular Formula: C10H9N3O2

Molecular Weight: 203.2 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-4-nitro-1H-pyrazole - 88095-61-8

Specification

CAS No. 88095-61-8
Molecular Formula C10H9N3O2
Molecular Weight 203.2 g/mol
IUPAC Name 1-benzyl-4-nitropyrazole
Standard InChI InChI=1S/C10H9N3O2/c14-13(15)10-6-11-12(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2
Standard InChI Key IYZHZCMFLIKMSN-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CN2C=C(C=N2)[N+](=O)[O-]
Canonical SMILES C1=CC=C(C=C1)CN2C=C(C=N2)[N+](=O)[O-]

Introduction

Chemical Identity and Physical Properties

1-Benzyl-4-nitro-1H-pyrazole is characterized by a pyrazole ring substituted with a benzyl group at the 1-position and a nitro group at the 4-position. This structural arrangement confers unique chemical reactivity and biological properties to the molecule, making it valuable in various chemical transformations and applications.

Basic Chemical Information

ParameterValue
Chemical Name1-Benzyl-4-nitro-1H-pyrazole
CAS Registry Number88095-61-8
Molecular FormulaC₁₀H₉N₃O₂
Molecular Weight203.2 g/mol
AppearanceSolid
Synonyms1-Benzyl-4-nitropyrazole; 4-nitro-1-(phenylmethyl)pyrazole

Table 1: Chemical identity of 1-Benzyl-4-nitro-1H-pyrazole

Physical Properties

The compound exhibits specific physical characteristics that determine its handling, storage, and application parameters in laboratory and industrial settings.

PropertyValue
Melting Point56-58°C
Boiling Point379.9±25.0°C (Predicted)
Density1.29±0.1 g/cm³ (Predicted)
SolubilitySoluble in organic solvents
Storage Temperature2-8°C
pKa-2.31±0.10 (Predicted)

Table 2: Physical properties of 1-Benzyl-4-nitro-1H-pyrazole

Synthesis Methods

The synthesis of 1-Benzyl-4-nitro-1H-pyrazole can be accomplished through several methods, with the choice of method often depending on desired scale, available precursors, and required purity.

Laboratory Synthesis

Laboratory synthesis typically involves the nitration of a precursor pyrazole compound. This process requires careful control of reaction conditions to achieve high yield and purity. The most common approach starts with a benzylated pyrazole that undergoes nitration at the 4-position using strong nitrating agents such as a mixture of sulfuric and nitric acids.

Purification Techniques

After synthesis, purification methods include:

  • Recrystallization from appropriate solvents

  • Column chromatography

  • Preparative HPLC for high-purity samples

The purification strategy depends on the intended application, with pharmaceutical intermediates requiring higher purity levels compared to research-grade materials.

Chemical Reactions and Applications

1-Benzyl-4-nitro-1H-pyrazole participates in various chemical transformations, making it valuable as a synthetic intermediate.

Esterification Reactions

The compound can serve as a precursor for the synthesis of carboxylic acid derivatives and esters. For example, methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate is synthesized through appropriate esterification methods.

Other Significant Transformations

The compound can undergo various other reactions:

  • Nucleophilic substitution reactions

  • Further functionalization of the pyrazole ring

  • Coupling reactions for the synthesis of more complex structures

These transformations make 1-Benzyl-4-nitro-1H-pyrazole a valuable building block in organic synthesis.

Pharmaceutical Applications

1-Benzyl-4-nitro-1H-pyrazole has significant applications in pharmaceutical research and development.

Role in Drug Discovery

The compound serves as a valuable intermediate in medicinal chemistry for the synthesis of biologically active molecules. Its structural features make it suitable for developing compounds with specific pharmacological activities.

KAT II Inhibitors

Research has indicated the use of 1-Benzyl-4-nitro-1H-pyrazole in the synthesis of kynurenine aminotransferase II (KAT II) inhibitors, which have potential applications in neurological disorders .

PDE5 Inhibitors

The compound has been utilized in the synthesis of pyrazolopyrimidinone cGMP PDE5 inhibitors, which are relevant for treating conditions such as erectile dysfunction and pulmonary hypertension .

SupplierProduct NumberPackagingPrice (USD)
Sigma-AldrichL11973310 mg$29.80
Biosynth CarbosynthFB130298250 mg$85.00
Biosynth CarbosynthFB130298500 mg$150.00
SynQuest Laboratories4H54-1-7U1 g$192.00

Table 3: Commercial availability and pricing of 1-Benzyl-4-nitro-1H-pyrazole

ElementClassification
Signal WordWarning
Hazard StatementsH302: Harmful if swallowed
Precautionary StatementsP280: Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Table 4: Safety classification of 1-Benzyl-4-nitro-1H-pyrazole

Stock Solution Preparation

For laboratory applications, proper preparation of stock solutions is essential. The following table provides guidance for preparing solutions of different concentrations:

Desired ConcentrationAmount Required for Stock Solution Preparation
1 mg
1 mM4.9213 mL
5 mM0.9843 mL
10 mM0.4921 mL

Table 5: Stock solution preparation guide for 1-Benzyl-4-nitro-1H-pyrazole

Related Compounds and Derivatives

Several derivatives of 1-Benzyl-4-nitro-1H-pyrazole have been synthesized and studied for various applications:

Key Derivatives

CompoundCAS NumberDescriptionApplication
1-Benzyl-1H-pyrazol-4-amine28466-62-8Reduction productPharmaceutical intermediate
1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid1211505-52-0Carboxylic acid derivativeBuilding block for complex molecules
Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate407623-75-0Methyl ester derivativeAnticancer research

Table 6: Key derivatives of 1-Benzyl-4-nitro-1H-pyrazole

These derivatives expand the utility of the parent compound in various chemical and biological applications.

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